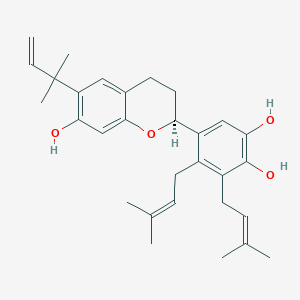
Kazinol E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kazinol E is a prenylated flavonoid compound isolated from the root bark of Broussonetia kazinoki, a deciduous shrub tree belonging to the Moraceae family. This compound is known for its significant biological activities, including antioxidant, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kazinol E can be synthesized through microbial transformation of Broussonetia kazinoki extracts. The process involves the use of specific microbial strains such as Mucor hiemalis, which facilitate the conversion of precursor compounds into this compound . The reaction conditions typically include controlled temperature and pH levels to optimize the yield of this compound.
Industrial Production Methods: Industrial production of this compound involves solvent extraction of Broussonetia kazinoki followed by purification processes. The extraction is usually performed using organic solvents like ethanol or methanol, and the extract is then subjected to chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Kazinol E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in the presence of solvents like ethanol or tetrahydrofuran.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine in the presence of catalysts.
Major Products: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Mechanism of Action
Kazinol E exerts its effects primarily by inhibiting the extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for the survival and proliferation of cancer stem-like cells. This compound directly binds to the ATP binding pocket of ERK1, thereby blocking its activity and reducing the population of cancer stem-like cells .
Comparison with Similar Compounds
- Kazinol C
- Kazinol F
- Broussonol N
- Kazinol X
Comparison: Kazinol E is unique due to its specific inhibition of the ERK pathway, which is not observed in other similar compounds like Kazinol C. This specificity makes this compound a promising candidate for targeted cancer therapy .
Properties
CAS No. |
104494-34-0 |
|---|---|
Molecular Formula |
C30H38O4 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
5-[(2S)-7-hydroxy-6-(2-methylbut-3-en-2-yl)-3,4-dihydro-2H-chromen-2-yl]-3,4-bis(3-methylbut-2-enyl)benzene-1,2-diol |
InChI |
InChI=1S/C30H38O4/c1-8-30(6,7)24-15-20-11-14-27(34-28(20)17-25(24)31)23-16-26(32)29(33)22(13-10-19(4)5)21(23)12-9-18(2)3/h8-10,15-17,27,31-33H,1,11-14H2,2-7H3/t27-/m0/s1 |
InChI Key |
RPBKTSQYNACKIG-MHZLTWQESA-N |
Isomeric SMILES |
CC(=CCC1=C(C(=C(C=C1[C@@H]2CCC3=CC(=C(C=C3O2)O)C(C)(C)C=C)O)O)CC=C(C)C)C |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1C2CCC3=CC(=C(C=C3O2)O)C(C)(C)C=C)O)O)CC=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















